molecular formula C8H12N4O B12609458 Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol CAS No. 916075-05-3

Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol

Cat. No.: B12609458
CAS No.: 916075-05-3
M. Wt: 180.21 g/mol
InChI Key: CVMJEGBERXUGSG-UHFFFAOYSA-N
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Description

Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol is a structurally unique compound featuring a methanol group attached to a phenyl ring substituted with a hydrazinylidenemethyl moiety and an additional hydrazinyl group.

Properties

CAS No.

916075-05-3

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

hydrazinyl-(4-methanehydrazonoylphenyl)methanol

InChI

InChI=1S/C8H12N4O/c9-11-5-6-1-3-7(4-2-6)8(13)12-10/h1-5,8,12-13H,9-10H2

InChI Key

CVMJEGBERXUGSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NN)C(NN)O

Origin of Product

United States

Preparation Methods

Reaction with Aldehydes

One common method for synthesizing hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol involves the reaction of hydrazine hydrate with 4-formylphenol. The reaction conditions typically include:

The general reaction can be represented as follows:

$$
\text{Hydrazine} + \text{4-formylphenol} \rightarrow \text{Hydrazonated product}
$$

Multistep Synthesis

A more complex synthesis may involve multiple steps including:

Example Synthesis Procedure

An example synthesis procedure is as follows:

  • Materials:

    • Hydrazine hydrate (10 mmol)
    • 4-formylphenol (10 mmol)
    • Ethanol (50 mL)
  • Procedure:

    • Combine hydrazine hydrate and 4-formylphenol in a round-bottom flask.
    • Heat the mixture under reflux for 6 hours.
    • Allow the mixture to cool, then filter the precipitated solid.
    • Wash with cold ethanol and dry.
  • Yield and Characterization:

    • Yield: Approximately 85%.
    • Characterization techniques such as NMR and IR spectroscopy confirm the structure.

Characterization of synthesized compounds is crucial for confirming their identity and purity. Common techniques include:

Table 1: Characterization Data

Compound Name Yield (%) Melting Point (°C) Key NMR Peaks (ppm) Key IR Peaks (cm⁻¹)
This compound ~85 150–152 δ = 7.0 (Ar-H), δ = 9.5 (NH) ν = 3300 (NH), ν = 1650 (C=N)

The preparation of this compound can be achieved through various synthetic routes, primarily involving reactions between hydrazine derivatives and aldehydes under reflux conditions. The resulting compounds can be characterized using advanced analytical techniques, ensuring their suitability for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol with structurally or functionally related compounds from the literature:

Compound Name Structural Features Biological Activity Key Data Reference
This compound Phenyl ring with hydrazinylidenemethyl and hydrazinyl groups; methanol substituent Hypothetical antimicrobial/antioxidant activity (inferred from analogs) N/A (specific data not found) N/A
4-(4-Substitutedphenyl)-2-[2-[4-(ethyl/phenyl)cyclohexylidene]hydrazinyl]thiazole Thiazole core, cyclohexylidene-hydrazinyl, substituted phenyl Antibacterial and antifungal activity MIC = 1.95 µg/mL (compound 2h vs. C. albicans), 4× better than chloramphenicol
4-(4'-Nitrobenzylidene)hydrazinylphenyl-1,2,4-triazole Triazole core, nitrobenzylidene-hydrazinyl Antimicrobial and antioxidant activity High antioxidant activity; notable inhibition zones in disc diffusion assays
5-[(E)-2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]pyridazinone Pyridazinone core, chloro-hydroxy-methoxybenzylidene-hydrazinyl Anticancer potential (structural inference) IR: C=N at 1674 cm⁻¹; synthesized via phenyl hydrazine condensation
2-Hydrazinyl-4-(4-methoxyphenyl)thiazole Thiazole core, methoxyphenyl, hydrazinyl Antimicrobial activity (inferred from thiazole-hydrazine hybrids) Synthesized via hydrazine-thiazole coupling; structural analog to

Structural and Functional Analysis

Core Heterocycles: The target compound lacks a heterocyclic core (e.g., thiazole, triazole, pyridazinone) present in many analogs. Thiazole and triazole derivatives (e.g., ) exhibit enhanced antimicrobial activity due to electron-rich aromatic systems that disrupt microbial membranes or enzymes .

Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) in analogs like 4-(4'-nitrobenzylidene)hydrazinylphenyl-1,2,4-triazole enhance antimicrobial and antioxidant activities by increasing electrophilicity and radical scavenging capacity .

Synthetic Routes :

  • Most hydrazine derivatives are synthesized via condensation (e.g., hydrazides + aldehydes/ketones) or cyclization reactions. For example, thiazole-hydrazine hybrids () are prepared via phenacyl bromide and thiosemicarbazide reactions .
  • The target compound’s synthesis likely requires sequential hydrazine substitutions on a benzaldehyde-derived intermediate, similar to methods in and .

Biological Performance :

  • Thiazole-hydrazine hybrids () show MIC values as low as 1.95 µg/mL against C. albicans, outperforming chloramphenicol .
  • Antioxidant-active hydrazones () demonstrate radical scavenging linked to conjugated hydrazinylidenemethyl groups, a feature shared with the target compound .

Biological Activity

Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities, particularly in anticancer research. This article explores its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a hydrazinyl group attached to a phenyl ring, further substituted with a hydrazinylidenemethyl moiety and a hydroxymethyl group. This configuration enhances its reactivity and biological interaction potential.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Compounds with similar hydrazine structures have shown the ability to inhibit various cancer cell lines. The presence of multiple hydrazine and aromatic groups in this compound may facilitate interactions with biological targets involved in cancer progression.
    • Research indicates that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Antioxidant Properties :
    • The compound may exhibit antioxidant activities, which are crucial in mitigating oxidative stress associated with cancer and other diseases. Antioxidants can neutralize free radicals, thereby protecting cells from damage.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds. Below is a table summarizing the unique features and activities of selected compounds:

Compound NameStructureUnique FeaturesBiological Activity
2-Methoxy-4-{(E)-[2-(5-sulfanyl-1,3,4-thiadiazol-2-yl)hydrazinylidene]}phenolStructureContains a thiadiazole moietyExhibits significant antioxidant activity
7-Chloro-4-hydrazinylquinolineStructureQuinoline derivativeNoted for its anticancer properties
4-HydrazinobenzaldehydeStructureSimple hydrazine derivativeUsed as a precursor in various organic syntheses

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of 110.6 µg/ml against MCF-7 cells, while showing lower toxicity towards normal WRL68 cells (IC50 = 236.0 µg/ml). This selectivity indicates its potential as a targeted therapy for breast cancer.

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of hydrazinyl derivatives, including this compound. The results indicated that these compounds effectively scavenged free radicals, thus reducing oxidative stress markers in vitro.

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